molecular formula C7H16BrNO2 B1664339 Acetylcholine bromide CAS No. 66-23-9

Acetylcholine bromide

Cat. No.: B1664339
CAS No.: 66-23-9
M. Wt: 226.11 g/mol
InChI Key: ZEHGKSPCAMLJDC-UHFFFAOYSA-M
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Description

Acetylcholine Hydrobromide is a quaternary ammonium salt derived from acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. It is primarily used in scientific research to study the cholinergic system, which is involved in various physiological processes such as muscle contraction, heart rate regulation, and cognitive functions.

Mechanism of Action

Target of Action

Acetylcholine bromide primarily targets the muscarinic receptors . These receptors play a key role in the pathophysiology of various conditions, including asthma . Acetylcholine is the predominant parasympathetic neurotransmitter in the airways , and it is also found in sympathetic and parasympathetic preganglionic autonomic neurons .

Mode of Action

This compound interacts with its targets by binding to muscarinic receptors . This interaction leads to various physiological changes such as bronchoconstriction, increased mucus secretion, inflammation, and airway remodeling . It also plays a role in the sympathetic and parasympathetic responses of the autonomous nervous system .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a significant role in neuroimmune communication, transmitting information regarding the peripheral immune status to the central nervous system (CNS) and vice versa . Acetylcholine signaling is increased in the pathophysiology of conditions like asthma . It is released from airway neurons and non-neuronal cells such as airway epithelial cells . Other non-neuronal sources include inflammatory cells .

Result of Action

The action of this compound results in various molecular and cellular effects. It induces muscle contractions by amplifying the action potential of the sarcolemma . It also plays a role in inducing miosis of the iris in seconds after delivery of the lens in cataract surgery, in penetrating keratoplasty, iridectomy, and other anterior segment surgery where rapid miosis may be required .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of asthma, research has shown that parasympathetic neuronal activity, through acetylcholine signaling, is increased . .

Biochemical Analysis

Biochemical Properties

Acetylcholine bromide is involved in numerous biochemical reactions, primarily as a neurotransmitter. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acetylcholinesterase, which hydrolyzes this compound into choline and acetate, terminating the signal transmission. Additionally, this compound binds to both muscarinic and nicotinic receptors, which are proteins located on the surface of neurons and muscle cells. These interactions are essential for the modulation of synaptic transmission and muscle contraction .

Cellular Effects

This compound has profound effects on different types of cells and cellular processes. In neurons, it influences cell signaling pathways by binding to its receptors, leading to the activation of various intracellular signaling cascades. This can result in changes in gene expression and cellular metabolism. In muscle cells, this compound induces muscle contraction by triggering the release of calcium ions from the sarcoplasmic reticulum. This process is vital for muscle movement and coordination .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific receptors on the cell surface. When this compound binds to nicotinic receptors, it causes the opening of ion channels, allowing the influx of sodium ions and the efflux of potassium ions. This leads to depolarization of the cell membrane and the initiation of an action potential. In contrast, binding to muscarinic receptors activates G-proteins, which then modulate various intracellular signaling pathways. These interactions can result in enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored properly, but it can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmission and improve cognitive function. At high doses, this compound can cause toxic effects, such as excessive muscle contraction, respiratory distress, and even death. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from choline and acetyl coenzyme A by the enzyme choline acetyltransferase. Once released into the synaptic cleft, this compound is rapidly hydrolyzed by acetylcholinesterase into choline and acetate. This rapid degradation is crucial for the termination of neurotransmission and the prevention of continuous stimulation of the receptors. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is packaged into synaptic vesicles and released into the synaptic cleft upon neuronal stimulation. Transporters and binding proteins, such as vesicular acetylcholine transporter, play a critical role in the uptake and storage of this compound. The localization and accumulation of this compound within specific tissues are essential for its physiological functions .

Subcellular Localization

The subcellular localization of this compound is primarily within synaptic vesicles in neurons. This localization is crucial for its role in neurotransmission. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, ensuring its proper function. The activity and function of this compound can be significantly influenced by its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylcholine Hydrobromide can be synthesized through the reaction of choline with acetyl chloride, followed by the addition of hydrobromic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of Acetylcholine Hydrobromide involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration to achieve high purity levels required for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Acetylcholine Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Substitution: Various nucleophiles such as hydroxide ions can be used under mild conditions.

Major Products:

    Oxidation: The major products include radicals such as hydroxyl radicals.

    Substitution: The products depend on the nucleophile used; for example, using hydroxide ions can produce acetylcholine hydroxide.

Scientific Research Applications

Acetylcholine Hydrobromide is widely used in scientific research due to its role in the cholinergic system. Some key applications include:

Comparison with Similar Compounds

Uniqueness: Acetylcholine Hydrobromide is unique due to its direct role in mimicking acetylcholine, making it a valuable tool for studying cholinergic mechanisms. Unlike cholinesterase inhibitors like galantamine, which prevent the breakdown of acetylcholine, Acetylcholine Hydrobromide directly activates acetylcholine receptors, providing a more straightforward approach to studying receptor functions.

Properties

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHGKSPCAMLJDC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-84-3 (Parent)
Record name Acetylcholine bromide
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DSSTOX Substance ID

DTXSID60883215
Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
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Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66-23-9
Record name Acetylcholine bromide
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Record name Acetylcholine bromide
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Record name Acetylcholine bromide
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Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
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Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
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Record name (2-acetoxyethyl)trimethylammonium bromide
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Record name ACETYLCHOLINE BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Acetylcholine bromide acts primarily as a cholinergic agonist, meaning it mimics the action of acetylcholine, a neurotransmitter. [, , , , ] It exerts its effects by binding to cholinergic receptors, mainly muscarinic and nicotinic receptors, located on various cells and tissues throughout the body. [, , , ] This binding triggers a cascade of downstream effects depending on the receptor subtype and its location.

A: this compound has the molecular formula C7H16BrNO2 and a molecular weight of 226.11 g/mol. [, , ] While the provided research papers do not include detailed spectroscopic data, they utilize techniques like infrared (IR) spectroscopy and X-ray diffraction to characterize the compound and its interactions. [, , ] These techniques provide valuable insights into the structural features and stability of this compound.

A: The provided research focuses primarily on the pharmacological properties of this compound as a cholinergic agonist. [, , , , ] There is no mention of this compound acting as a catalyst in any of the papers. Its applications primarily revolve around its ability to mimic acetylcholine's actions in biological systems.

A: While the provided research papers do not delve into detailed computational studies, they highlight the potential for using computational tools like quantitative structure-activity relationship (QSAR) models. [, ] These models can predict the activity and potency of this compound and its derivatives based on structural modifications, aiding in the design of novel compounds with enhanced properties.

A: Understanding the SAR of this compound is crucial for developing analogs with improved therapeutic profiles. Research using prostigmine homologs, which share structural similarities with acetylcholine, demonstrates that even slight modifications can significantly impact their ability to antagonize the neuromuscular blocking effects of tubocurarine. [, ] This highlights the sensitivity of the cholinergic system to structural changes and the potential for designing compounds with enhanced selectivity for specific cholinergic receptor subtypes.

A: Although specific SHE regulations are not discussed in detail, the research emphasizes the importance of handling this compound with caution. [, , ] Its potent pharmacological effects necessitate careful consideration of dosage, administration routes, and potential for adverse effects. Researchers and professionals handling this compound should consult relevant safety data sheets and adhere to established laboratory safety protocols.

A: The research papers provide examples of both in vitro and in vivo models employed to assess the effects of this compound. [, , , , ] Isolated organ preparations, such as the frog rectus abdominis muscle and tortoise atria, are utilized to study its effects on muscle contraction. [, ] In vivo studies using rats and mice investigate its analgesic and anti-inflammatory properties in models like carrageenan-induced edema and writhing tests. [, ]

A: While this compound exhibits valuable pharmacological properties, toxicological considerations are paramount. Research in dogs indicates that high doses of this compound can lead to cardiac inhibition, emphasizing the need for careful dose titration. [, ] Additionally, studies in rats show that prolonged administration can induce myocardial degeneration and fibrosis, highlighting potential long-term risks. []

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